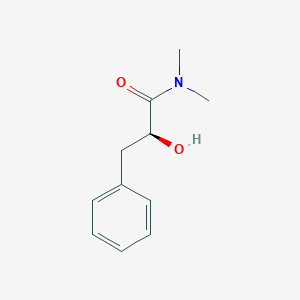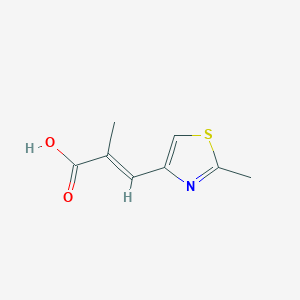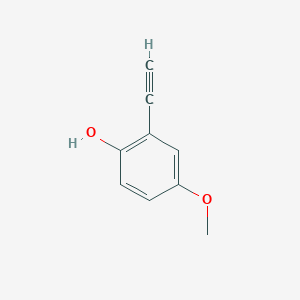
(s)-2-Hydroxy-n,n-dimethyl-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide is a chiral compound with a hydroxyl group, a dimethylamino group, and a phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-hydroxy-3-phenylpropanoic acid.
Amidation Reaction: The carboxylic acid group of (S)-2-hydroxy-3-phenylpropanoic acid is converted to an amide using N,N-dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of (S)-2-oxo-N,N-dimethyl-3-phenylpropanamide.
Reduction: Formation of (S)-2-hydroxy-N,N-dimethyl-3-phenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition or activation of enzymatic reactions or receptor-mediated signaling pathways.
Comparison with Similar Compounds
(S)-2-Hydroxy-3-phenylpropanoic acid: The precursor in the synthesis of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide.
(S)-2-Oxo-N,N-dimethyl-3-phenylpropanamide: The oxidation product of the compound.
(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamine: The reduction product of the compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to its similar compounds.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-2-hydroxy-N,N-dimethyl-3-phenylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
LOQLTMLSQNYSKO-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](CC1=CC=CC=C1)O |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)




![1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12067859.png)



